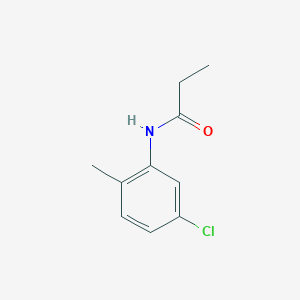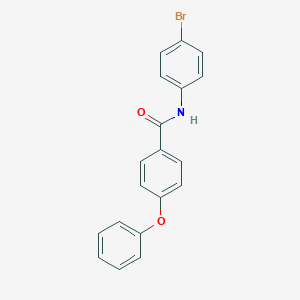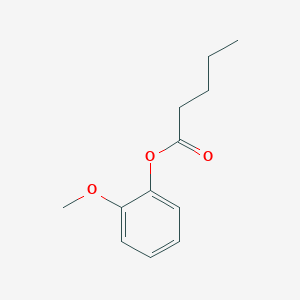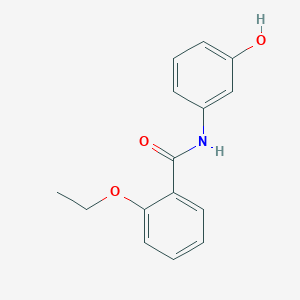
N-(3,4-dichlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)butanamide, also known as Baclofen, is a chemical compound that is commonly used in scientific research. It is a derivative of gamma-aminobutyric acid (GABA) and acts as an agonist at GABA-B receptors. Baclofen has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as spasticity and epilepsy. In
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)butanamide has a wide range of scientific research applications, particularly in the field of neuroscience. It has been studied for its potential therapeutic uses in the treatment of neurological disorders such as spasticity, epilepsy, and addiction. N-(3,4-dichlorophenyl)butanamide has also been studied for its potential use as a neuroprotective agent in the treatment of traumatic brain injury and stroke.
Mecanismo De Acción
N-(3,4-dichlorophenyl)butanamide acts as an agonist at GABA-B receptors, which are located in the central nervous system. When N-(3,4-dichlorophenyl)butanamide binds to these receptors, it causes a decrease in the release of neurotransmitters such as dopamine and glutamate, resulting in a decrease in neuronal excitability. This mechanism of action is thought to be responsible for N-(3,4-dichlorophenyl)butanamide's therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)butanamide has a number of biochemical and physiological effects, including a decrease in muscle spasticity, a decrease in seizure activity, and a decrease in drug craving and withdrawal symptoms. N-(3,4-dichlorophenyl)butanamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)butanamide has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its availability as a pure compound. However, N-(3,4-dichlorophenyl)butanamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-dichlorophenyl)butanamide, including the development of more selective GABA-B receptor agonists, the investigation of N-(3,4-dichlorophenyl)butanamide's potential as a treatment for other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of N-(3,4-dichlorophenyl)butanamide's potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)butanamide and its potential for off-target effects.
Métodos De Síntesis
N-(3,4-dichlorophenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. This method results in the formation of N-(3,4-dichlorophenyl)butanamide as a white crystalline powder.
Propiedades
Número CAS |
2150-95-0 |
|---|---|
Nombre del producto |
N-(3,4-dichlorophenyl)butanamide |
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.1 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
NNIIRGXUFKHOKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Otros números CAS |
2150-95-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)







![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
